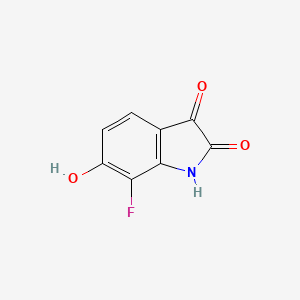

7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

7-fluoro-6-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-4(11)2-1-3-6(5)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWGSVLTJXVDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of N-(2-fluorophenyl)-2-isocyanatoacetamide with concentrated sulfuric acid. The reaction is carried out at a temperature not exceeding 65°C, followed by heating to 80°C for about 40 minutes. The reaction mixture is then quenched in ice, filtered, and recrystallized from ethyl acetate/petroleum ether to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Key Observations :

- Hydroxy vs.

- The positional isomer 5-bromo-6-hydroxy derivative (CAS 1909316-11-5) demonstrates how halogen placement alters electronic distribution and bioactivity .

- N-Methylation: The 1-methyl derivative (C₉H₆FNO₂) shows reduced steric hindrance at the indole nitrogen, which may improve membrane permeability .

Biological Activity

7-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1360927-50-9) is a heterocyclic compound belonging to the indole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in antiviral, anti-inflammatory, anticancer, and antimicrobial therapies. Its unique structure, characterized by a fluorine atom at the seventh position and a hydroxyl group at the sixth position of the indole ring, enhances its reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of N-(2-fluorophenyl)-2-isocyanatoacetamide with concentrated sulfuric acid. The reaction is conducted at controlled temperatures to ensure high yield and purity. The final product is often purified through recrystallization or chromatography methods .

The biological activity of this compound is attributed to its interaction with various biological targets:

Target Receptors:

- Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

- Receptors: It has been shown to bind with high affinity to multiple receptors, influencing various signaling pathways .

Biochemical Pathways:

The compound affects several biochemical pathways due to its broad spectrum of biological activities. These include modulation of inflammatory responses and interference with cancer cell proliferation .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Studies have demonstrated its effectiveness against various viral strains by inhibiting viral replication through interference with viral enzymes .

Anticancer Properties

The compound shows promising anticancer activity through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell migration and invasion.

Preliminary studies suggest that it may be particularly effective against certain types of tumors .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. It modulates cytokine production and reduces inflammation in various models .

Antimicrobial Activity

This compound also demonstrates antimicrobial effects against a range of pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent .

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of this compound against influenza virus, researchers observed a significant reduction in viral titers in treated cells compared to controls. The mechanism was attributed to the inhibition of viral RNA polymerase activity.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in proliferation rates of breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis

| Property | 7-Fluoro-6-Hydroxy-Dihydro-Indole | Similar Compounds |

|---|---|---|

| Molecular Formula | C8H4FNO3 | Varies |

| Antiviral Activity | Yes | Limited |

| Anticancer Activity | Yes | Varies |

| Anti-inflammatory Activity | Yes | Limited |

| Antimicrobial Activity | Yes | Varies |

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : A practical synthesis route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) in polar aprotic solvents like PEG-400/DMF mixtures. For example, demonstrates a 42% yield for a structurally similar indole derivative using CuI as a catalyst and 12-hour reaction times under ambient conditions. Post-reaction purification via flash chromatography (70:30 ethyl acetate/hexane) is recommended to isolate the product . Adjustments to fluorination steps (e.g., using hexafluorobenzene as a precursor, as in ) may enhance regioselectivity for the 7-fluoro substituent .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and hydrogen bonding at the 6-hydroxy group. For instance, validates purity and structure via ¹⁹F NMR to resolve fluorine environments and FAB-HRMS for accurate mass determination. TLC with UV visualization can monitor reaction progress, while IR spectroscopy aids in identifying carbonyl (C=O) and hydroxyl (-OH) stretches .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Refer to safety protocols for structurally analogous compounds, such as 6-fluoro-1H-indole-2,3-dione ( ), which mandates PPE (gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation of volatile intermediates. Emergency procedures include copious water rinsing for dermal exposure and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

- Methodological Answer : Systematic comparison of catalytic systems (e.g., CuI vs. Pd-based catalysts) and solvents (DMF vs. THF) is essential. For example, reports a 42% yield using CuI in PEG-400/DMF, while achieves higher fluorination efficiency via stepwise electrophilic substitution. Kinetic studies (e.g., varying reaction time/temperature) and DFT calculations can elucidate mechanistic bottlenecks .

Q. What strategies improve solubility for biological assays?

- Methodological Answer : Derivatization at the 6-hydroxy group (e.g., acetylation or sulfonation) enhances aqueous solubility. highlights similar modifications in isoindoline-1,3-dione derivatives, where esterification of hydroxyl groups improved bioavailability. Co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes are viable for in vitro studies .

Q. How can the compound’s bioactivity be systematically evaluated?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or tyrosine kinase) due to structural similarities to bioactive indole derivatives. outlines protocols for cholinesterase inhibition using Ellman’s method. Pair these with molecular docking studies to predict binding interactions at the 2,3-dione moiety .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature reports?

- Methodological Answer : Yield discrepancies often arise from differences in purification techniques or precursor purity. For instance, uses flash chromatography, whereas employs distillation for intermediates. Reproduce methods with rigorous control of starting material quality (e.g., anhydrous solvents, inert atmosphere) and validate via independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.